はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 25 °C → 40 °C; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 °C
2.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 0 °C; 12 h, rt
3.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (2S)-1-[(1S)-1-[[[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]methyl]amino… Solvents: Isopropanol ; 2 h, 25 °C
3.2 Reagents: Potassium hydroxide , Hydrogen Solvents: Isopropanol , 1,2-Dichloroethane ; 12 h, 20 atm, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 6 h, 20 atm, rt
5.1 Reagents: Hydrogen bromide Solvents: Water ; rt → 120 °C; 12 h, 120 °C
6.1 Reagents: Sulfuric acid Solvents: Ethanol ; cooled; 24 h, rt
7.1 -
リファレンス
Iridium/f-Amphox-Catalyzed Asymmetric Hydrogenation of Styrylglyoxylamides
Wang, Simin; et al,
Synlett,
2018,
29(16),
2203-2207